molecular formula C11H15Cl4N B3032683 Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride CAS No. 3597-20-4

Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride

Cat. No.: B3032683
CAS No.: 3597-20-4
M. Wt: 303.0 g/mol
InChI Key: WNXAIFKNBKOPMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride typically involves the reaction of benzylamine with p-chlorobenzyl chloride and 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain the desired reaction environment.

Chemical Reactions Analysis

Types of Reactions

Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in studies involving cell signaling and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride involves its interaction with cellular components, leading to alterations in cell function and signal transduction pathways. The compound targets specific molecular pathways, resulting in changes in cellular behavior and responses.

Comparison with Similar Compounds

Similar Compounds

  • Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride
  • Benzylamine, p-chloro-N,N-bis(2-bromoethyl)-, hydrochloride
  • Benzylamine, p-chloro-N,N-bis(2-iodoethyl)-, hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of chlorine atoms in the compound enhances its nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

3597-20-4

Molecular Formula

C11H15Cl4N

Molecular Weight

303.0 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(4-chlorophenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C11H14Cl3N.ClH/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10;/h1-4H,5-9H2;1H

InChI Key

WNXAIFKNBKOPMV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C[NH+](CCCl)CCCl)Cl.[Cl-]

Canonical SMILES

C1=CC(=CC=C1CN(CCCl)CCCl)Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride
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